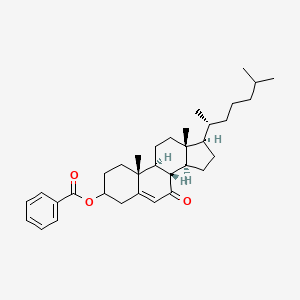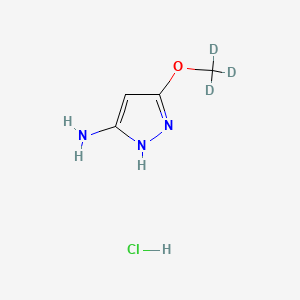
6-Bromo-7-chloro-2-methyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloro-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-methyl-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient and scalable production .
化学反応の分析
Types of Reactions
6-Bromo-7-chloro-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
科学的研究の応用
6-Bromo-7-chloro-2-methyl-2H-indazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 6-Bromo-7-chloro-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
6-Bromo-7-chloro-2-methyl-2H-indazole can be compared with other similar compounds, such as:
6-Bromo-2-methyl-2H-indazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
7-Bromo-6-fluoro-2-methyl-2H-indazole:
2-Methyl-2H-indazole: Lacks both bromine and chlorine atoms, making it less reactive and potentially less biologically active.
The presence of bromine and chlorine atoms in this compound makes it unique and potentially more versatile in terms of chemical reactivity and biological applications.
特性
分子式 |
C8H6BrClN2 |
|---|---|
分子量 |
245.50 g/mol |
IUPAC名 |
6-bromo-7-chloro-2-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5-2-3-6(9)7(10)8(5)11-12/h2-4H,1H3 |
InChIキー |
UTLNXEDSZZGDAI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C2C=CC(=C(C2=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



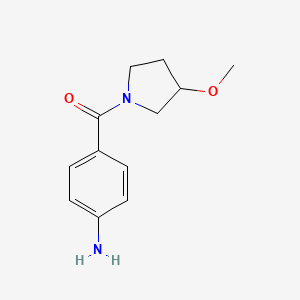
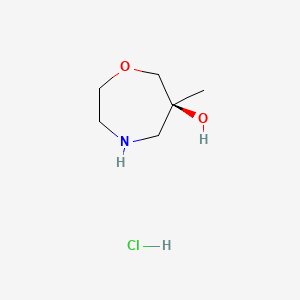

![[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
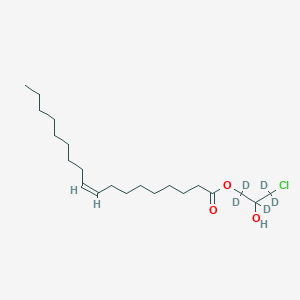
![[[(2R)-1-[6-[[[5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13840741.png)
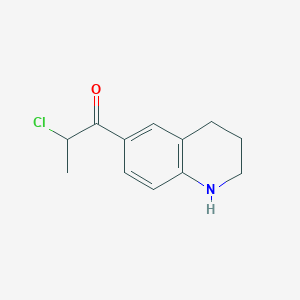
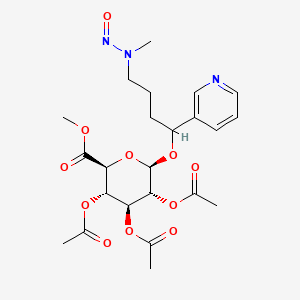
![N-[4-[2-(3,4-dihydroxyanilino)-2-oxoethoxy]naphthalen-1-yl]-3-fluorobenzamide](/img/structure/B13840763.png)
![(1S,2S,3S,5S)-5-(2-Amino-6-methoxy-9H-purin-9-yl)-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol-13C2,15N](/img/structure/B13840782.png)
